molecular formula C12H12N4 B043361 2-Amino-3,4-dimethylimidazo(4,5-F)quinoline CAS No. 77094-11-2

2-Amino-3,4-dimethylimidazo(4,5-F)quinoline

Cat. No. B043361
CAS RN: 77094-11-2
M. Wt: 212.25 g/mol
InChI Key: GMGWMIJIGUYNAY-UHFFFAOYSA-N
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Description

2-Amino-3,4-dimethylimidazo[4,5-f]quinoline is a mutagenic heterocyclic amine found in cooked foods . It has been observed to be mutagenic to S. typhimurium in the Ames test . Dietary administration of this compound has been linked to tumor formation in various parts of the body in both male and female rats .


Molecular Structure Analysis

The molecular formula of 2-Amino-3,4-dimethylimidazo(4,5-F)quinoline is C12H12N4 . Its average mass is 212.251 Da and its monoisotopic mass is 212.106201 Da .


Chemical Reactions Analysis

2-Amino-3,4-dimethylimidazo(4,5-F)quinoline is sensitive to light and air, and is slightly water soluble . It is rapidly degraded by dilute hypochlorite . It belongs to the reactive group of Amines, Phosphines, and Pyridines .


Physical And Chemical Properties Analysis

This compound is a pale orange crystalline solid or light yellow powder . It has a density of 1.4±0.1 g/cm3, a boiling point of 465.7±37.0 °C at 760 mmHg, and a flash point of 235.4±26.5 °C . It has 4 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Mutagenicity and Carcinogenicity

MeIQ is a potent mutagen, as demonstrated by its activity in the Ames Salmonella mutagenicity test system . It induces DNA damage and gene mutations in rodent cells in vitro and gene mutations in insects. Additionally, MeIQ can be metabolized by human liver microsomes to a species that damages bacterial DNA .

Cytochrome P450 Induction and Inhibition

In primary cultures of chick and rat hepatocytes, MeIQ induces cytochrome P450 from the IA subfamily. However, it is a weaker inducer compared to 3-methylcholanthrene. Interestingly, MeIQ also inhibits 3-methylcholanthrene-induced ethoxyresorufin deethylase activity, which is catalyzed by cytochrome P450 IA. The protein moiety of cytochrome P450 IA is decreased at certain MeIQ concentrations. Furthermore, MeIQ acts as a competitive inhibitor of ethoxyresorufin deethylase activity and uroporphyrinogen oxidation in hepatic microsomes from methylcholanthrene-treated animals .

Genetic Regulation

Research has explored the genetic regulation of aryl hydrocarbon hydroxylase induction in mice, which is relevant to MeIQ metabolism and its effects on cytochrome P450 enzymes .

Chemical Structure and Properties

MeIQ has the chemical formula C12H12N4 and belongs to the class of heterocyclic amines. Its structure includes an imidazo[4,5-f]quinoline ring system .

Sinclair, J. F., Schaeffer, B. K., Wood, S. G., Lambrecht, L. K., Gorman, N., Bement, W. J., … Waldren, C. A. (1992). 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline induces and inhibits cytochrome P450 from the IA subfamily in chick and rat hepatocytesCancer Research, 52(13), 3615–3621. International Agency for Research on Cancer (IARC). (1997). MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56). Retrieved from source Nebert, D. W., & Gelboin, H. V. (1970). Genetic regulation of aryl hydrocarbon hydroxylase induction in the mouseJournal of Biological Chemistry, 245(5), 1248–1256. ChemSpider. (n.d.). 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline. Retrieved from source

Safety And Hazards

This compound may emit potentially toxic fumes when involved in a fire . It is recommended to protect this chemical from exposure to light, keep the container tightly closed under an inert atmosphere, and store under refrigerated temperatures . In case of a spill, it is advised to remove all sources of ignition, dampen the solid spill material with 60-70% ethanol, and transfer the dampened material to a suitable container .

properties

IUPAC Name

3,4-dimethylimidazo[4,5-f]quinolin-2-amine
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InChI

InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15)
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InChI Key

GMGWMIJIGUYNAY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C
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Molecular Formula

C12H12N4
Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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DSSTOX Substance ID

DTXSID6020800
Record name MeIQ
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Molecular Weight

212.25 g/mol
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Physical Description

2-amino-3,4-dimethylimidazo(4,5-f)quinoline appears as pale orange crystalline solid or light yellow powder. (NTP, 1992), Pale orange or light yellow solid; [CAMEO], Solid
Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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Record name 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline
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Solubility

Slightly soluble (NTP, 1992)
Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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Mechanism of Action

The heterocyclic amines (HCAs) are a family of mutagenic/carcinogenic compounds produced during the pyrolysis of creatine, amino acids, and proteins. The major subclass of HCAs found in the human diet comprise the aminoimidazoazaarenes (AIAs) 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx), and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). All, except DiMeIQx, have been shown to be carcinogenic in animals ... It is now known that metabolic activation leading to the formation of DNA adducts is critical for mutagenicity and carcinogenicity of these compounds. All of the AIAs studied adduct to the guanine base, the major adduct being formed at the C8 position. Two AIAs, IQ and MeIQx, also form minor adducts at the N2 position of guanine. A growing body of literature has reported on the mutation spectra induced by AIA-guanine adducts. Studies of animal tumors induced by AIAs have begun to relate AIA-DNA adduct-induced mutagenic events with the mutations found in critical genes associated with oncogenesis ...
Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
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Product Name

2-Amino-3,4-dimethylimidazo(4,5-f)quinoline

Color/Form

Crystals

CAS RN

77094-11-2
Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
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Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
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Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
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Melting Point

565 to 568 °F (NTP, 1992), 297 °C, 296 - 298 °C
Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
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Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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